(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and an amine group. Its molecular formula is C₁₀H₁₆ClNO, with a molecular weight of approximately 201.69 g/mol. The compound is primarily used in research settings and has garnered attention due to its potential biological activities and applications in medicinal chemistry .
These reactions are essential for modifying the compound's structure to enhance its biological activity or solubility.
Research indicates that (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride exhibits several biological activities, particularly in the realm of neuropharmacology. It has shown potential as a serotonin receptor modulator, which could have implications for treating mood disorders and other neurological conditions. Additionally, the compound's structural similarity to other psychoactive substances suggests possible interactions with various neurotransmitter systems, including dopaminergic and adrenergic pathways .
The synthesis of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride typically involves the following steps:
This process allows for the efficient production of the compound while maintaining its chirality .
(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride has several applications, particularly in:
Interaction studies involving (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride have focused on its effects on various receptors. Preliminary data suggest that it may interact with serotonin receptors, influencing mood and anxiety levels. Additionally, studies have explored its potential effects on dopamine receptors, which could provide insights into its role in neuropharmacology .
Several compounds share structural similarities with (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C₁₀H₁₅ClFNO | Contains a fluorine atom; potential for altered receptor interaction |
1-(4-Methoxyphenyl)ethylamine | C₉H₁₃NO | Lacks the ethoxy group; different pharmacological profile |
(S)-(-)-1-(3-Methoxyphenyl)ethylamine | C₉H₁₃NO | Features a methoxy group instead; may exhibit different activity |
The uniqueness of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride lies in its specific ethoxy substitution on the phenyl ring, which may influence its solubility and interaction with biological targets compared to other similar compounds .
Irritant